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Compound of Interest

Compound Name: 2-bromo-2,3-dihydro-1H-indene

Cat. No.: B029419 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-2,3-
dihydro-1H-indene, a key intermediate in various synthetic applications. This document is

intended for researchers, scientists, and professionals in the fields of organic chemistry and

drug development, offering a centralized resource for the spectroscopic characterization of this

compound. While experimental nuclear magnetic resonance (NMR) data for this specific

molecule is not widely available in public databases, this guide presents available experimental

data from mass spectrometry and infrared spectroscopy, alongside predicted NMR data based

on established spectroscopic principles. Furthermore, detailed experimental protocols for

obtaining such spectra are provided to facilitate laboratory work.

Data Presentation
The following tables summarize the available and predicted spectral data for 2-bromo-2,3-
dihydro-1H-indene.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₉H₉Br PubChem[1]

Molecular Weight 197.07 g/mol PubChem[1]

Exact Mass 195.98876 Da PubChem[1]

Ionization Method GC-MS PubChem[1]

Expected Fragmentation Pattern:

The mass spectrum of 2-bromo-2,3-dihydro-1H-indene is expected to show a molecular ion

peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the

presence of a bromine atom.[2] Common fragmentation pathways would likely involve the loss

of the bromine radical (M+ - Br) to form a stable secondary carbocation, and potentially the loss

of HBr. Further fragmentation of the indanyl cation could also be observed.[2]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Intensity Assignment Source

~3070-3020 Medium Aromatic C-H stretch Predicted

~2950-2850 Medium Aliphatic C-H stretch Predicted

~1600, 1480 Medium-Strong
Aromatic C=C

bending
Predicted

~1450 Medium CH₂ bending Predicted

~750 Strong

ortho-disubstituted

benzene ring C-H out-

of-plane bend

Predicted

~600-500 Medium-Strong C-Br stretch Predicted

Note: The available vapor phase IR spectrum on PubChem can be used for comparison.

Table 3: Predicted ¹H NMR Spectral Data
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.5 m 4H Aromatic protons

~4.8-5.0 m 1H CH-Br

~3.3-3.6 m 2H Ar-CH₂

~3.0-3.3 m 2H CH-CH₂

Table 4: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm) Assignment

~140-145 Quaternary aromatic carbons

~125-130 Aromatic CH carbons

~50-55 CH-Br

~40-45 Ar-CH₂

~35-40 CH-CH₂

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 2-bromo-2,3-dihydro-1H-indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:[3]

Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a

clean, dry vial.[3]
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Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).

Agitate the vial to dissolve the sample completely.

If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR

tube.[3]

The final sample volume in the NMR tube should be about 4.5 cm in depth.[3]

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the spectrum using standard parameters, which may include a 30° pulse angle and

a recycle delay of 1-2 seconds.

Process the raw data (Free Induction Decay) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR or a more concentrated sample.

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a

single line.

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of

scans will be required compared to ¹H NMR.
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A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis,

especially for quaternary carbons.[4]

Infrared (IR) Spectroscopy
Thin Solid Film Method:[5]

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent

(e.g., methylene chloride or acetone) in a small vial.[5]

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[5]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[5]

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the spectrum. A background spectrum of the clean salt plate should be taken first

and automatically subtracted from the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:[7]

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as

dichloromethane or hexane.[7]

Ensure the solution is free of particulate matter by filtration if necessary.[7]

Transfer the solution to a GC vial.

GC-MS Acquisition:[8][9]

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
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The sample is vaporized in the heated injection port and separated on a capillary column.

The temperature program of the GC oven should be optimized to ensure good separation of

components.[9]

The separated components elute from the column and enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized (typically by electron impact), and the

resulting ions are separated by their mass-to-charge ratio.[10]

A mass spectrum is recorded for each eluting component.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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